

# OSI-930 Kinase Inhibition Profile

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## Compound Focus: Osi-930

CAS No.: 728033-96-3

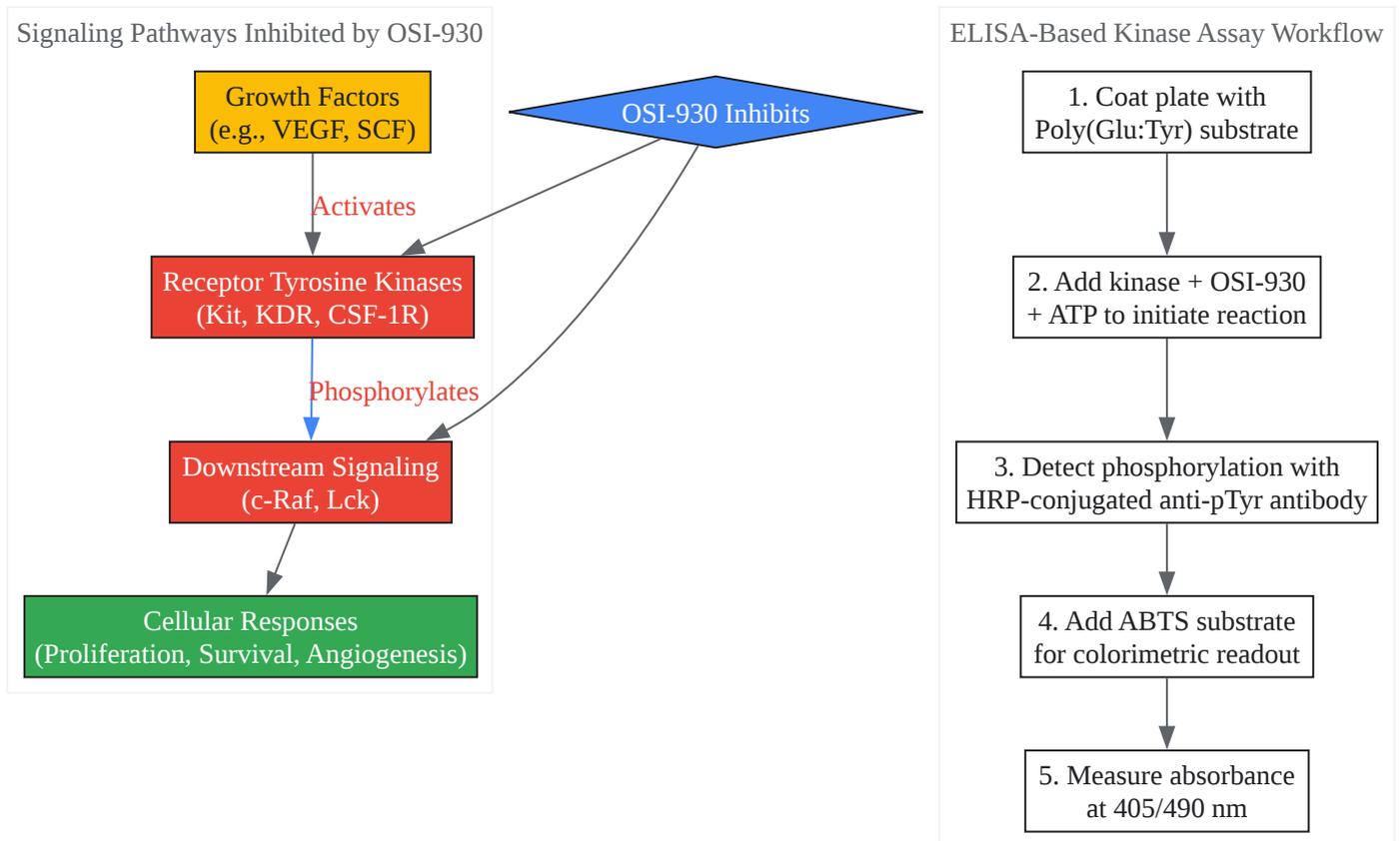
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**OSI-930** is an orally active inhibitor that primarily targets receptor tyrosine kinases such as c-Kit, VEGFR-2 (KDR), and CSF-1R. It is designed to target both cancer cell proliferation and blood vessel growth (angiogenesis) in tumors [1]. The table below summarizes its half-maximal inhibitory concentration (IC<sub>50</sub>) values against key kinase targets from cell-free assays.

Target Kinase	IC <sub>50</sub> Value (nM)	Description
<b>KDR (VEGFR-2)</b>	9 nM	Vascular Endothelial Growth Factor Receptor 2; key mediator of angiogenesis [2] [3] [4].
<b>Flt-1 (VEGFR-1)</b>	8 nM	Another vascular endothelial growth factor receptor [2] [5].
<b>CSF-1R</b>	15 nM	Colony Stimulating Factor 1 Receptor [2] [3] [4].
<b>c-Kit</b>	80 nM	A receptor tyrosine kinase critical for cell proliferation and survival in certain cancers [2] [1] [3].
<b>c-Raf</b>	41 nM	A serine/threonine kinase in the MAPK/ERK signaling pathway [2] [3] [4].
<b>Lck</b>	22 nM	Lymphocyte-specific protein tyrosine kinase [2] [3] [4].

The following diagram illustrates the core signaling pathways affected by **OSI-930** and the experimental workflow for the kinase assay.



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## Detailed ELISA-Based Kinase Assay Protocol

This protocol is adapted from methodology described in the search results to measure the inhibition of Kit autophosphorylation by **OSI-930** [2] [3] [4].

## Key Reagents and Materials

- **Recombinant Kinase:** Catalytic domain of c-Kit, expressed as a glutathione S-transferase (GST) fusion protein in insect cells. The enzyme can be used in a non-phosphorylated (activation state with high  $K_m$  for ATP) or pre-activated (tyrosine-phosphorylated, with lower  $K_m$  for ATP) form [2] [4].
- **Substrate:** Poly(Glu:Tyr) (4:1), bound to the surface of a 96-well assay plate.
- **Assay Buffer:** The specific buffer components are detailed in the "Kinase Reaction" step.
- **Detection Antibody:** Horseradish Peroxidase (HRP)-conjugated anti-phosphotyrosine antibody.
- **Detection Reagent:** ABTS (2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt) as the peroxidase substrate.
- **Test Compound:** **OSI-930**, serially diluted in DMSO.

## Experimental Procedure

- **Kinase Reaction:**
  - In a 96-well plate coated with poly(Glu:Tyr) substrate, combine the recombinant Kit enzyme with various concentrations of **OSI-930**.
  - Initiate the reaction by adding ATP to a final concentration of 200  $\mu\text{M}$ .
  - Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) [2] [4].
- **Reaction Termination:**
  - Stop the phosphorylation reaction by removing aliquots into SDS-PAGE sample buffer and heating to 100°C for 5 minutes. This step is for subsequent immunoblot analysis [2].
  - *Alternatively, for the direct ELISA readout, the reaction in the plate is likely stopped by washing or direct addition of detection reagents, though this is not explicitly detailed in the sources.*
- **Phosphorylation Detection (ELISA):**
  - After the kinase reaction in the plate, add the HRP-conjugated anti-phosphotyrosine antibody.
  - Incubate to allow antibody binding to the phosphorylated substrate.
  - Wash the plate to remove unbound antibody.
  - Add the ABTS peroxidase substrate to develop color.
- **Data Acquisition and Analysis:**
  - Measure the absorbance (Optical Density) at 405 nm or 490 nm using a plate reader.
  - The signal intensity is proportional to the level of tyrosine phosphorylation.

- Calculate the percentage of kinase inhibition for each **OSI-930** concentration and determine the IC<sub>50</sub> value using appropriate nonlinear regression analysis (e.g., log(inhibitor) vs. response-variable slope model).

## Biological Relevance & Application Notes

- **Cellular Validation:** In cellular assays, **OSI-930** inhibited proliferation and induced apoptosis in the HMC-1 mast cell leukemia line (which depends on mutant Kit signaling) with an IC<sub>50</sub> of 14 nM, but had no significant effect on the COLO-205 cell line that lacks a constitutively active mutant receptor tyrosine kinase [2] [3] [5].
- **Antitumor Activity:** In vivo studies showed that **OSI-930**, administered orally at 200 mg/kg, exhibited potent antitumor activity in various preclinical xenograft models, including HMC-1 and GIST-T1 models [3] [4].
- **Inactivation of CYP3A4:** Be aware that **OSI-930** has been shown to time- and concentration-dependently inactivate cytochrome P450 3A4 (CYP3A4), which could have implications for drug metabolism and interactions [3] [5].

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